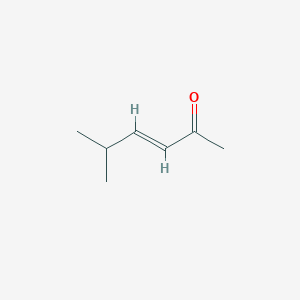
5-Methyl-3-hexen-2-one
货号 B238795
分子量: 112.17 g/mol
InChI 键: IYMKNYVCXUEFJE-SNAWJCMRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04739114
Procedure details


To a fresh solution of sodium ethoxide prepared from 23 g (1.0 mole) of sodium and 700 ml of absolute ethanol is added 168.2 g (1.05 mole) of diethyl malonate and 114.24 g (1.02 mole) of distilled 5-methyl-3-hexene-2-one. The mixture is refluxed for 1 hour; an additional 125 ml of ethanol added; and refluxing continued for two more hours. A solution of 123.4 g of potassium hydroxide in a 600 ml of water is then added and the reaction mixture refluxed for 6 hours. The mixture is then neutralized with 12% hydrochloric acid to pH 4. The ethanol is distilled and the mixture treated with three 15 g portions of activated charcoal. The hot reaction mixture is filtered through filter aid after acidification to pH 2. The product is extracted with hot isopropyl ether (700 ml). Cooling of the isopropyl ether layer results in 60.5 g (40% yield) of the product, m.p. 52°- 65° C.









Name
Yield
40%
Identifiers


|
REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].[Na].C(OCC)(=O)CC(OCC)=O.[CH3:17][CH:18]([CH3:24])[CH:19]=[CH:20][C:21](=[O:23])[CH3:22].[OH-].[K+].Cl>O.C(O)C>[CH:18]([CH:19]1[CH2:20][C:21](=[O:23])[CH2:22][C:2](=[O:1])[CH2:3]1)([CH3:24])[CH3:17] |f:0.1,5.6,^1:4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
168.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
114.24 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=CC(C)=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
123.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
and refluxing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture refluxed for 6 hours
|
|
Duration
|
6 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The ethanol is distilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture treated with three 15 g portions of activated charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The hot reaction mixture is filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
through filter aid after acidification to pH 2
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product is extracted with hot isopropyl ether (700 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling of the isopropyl ether layer
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1CC(CC(C1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 60.5 g | |
| YIELD: PERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
